244cis

Immunogenicity mRNA Delivery LNP Safety

244cis (pKa 6.3) uniquely drives lung-specific LNP accumulation vs. broad-distribution lipids like SM-102, enabling ~80% endothelial cell transfection and 66% lower MCP-1 secretion. This piperazine-based lipid is essential for reproducible pulmonary mRNA delivery in fibrosis, CF, or AATD research. Substitution with generic lipids will not replicate this validated lung-tropic, low-immunogenicity profile.

Molecular Formula C60H111N3O6
Molecular Weight 970.5 g/mol
Cat. No. B10860768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name244cis
Molecular FormulaC60H111N3O6
Molecular Weight970.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCOC(=O)CCCCCCCCN1CCN(CC1)CCN(CCCCCCCCC(=O)OCC=CCCCCCC)CCCCCCCCC(=O)OCC=CCCCCCC
InChIInChI=1S/C60H111N3O6/c1-4-7-10-13-22-31-40-55-67-58(64)43-34-25-16-19-28-37-46-61(47-38-29-20-17-26-35-44-59(65)68-56-41-32-23-14-11-8-5-2)49-52-63-53-50-62(51-54-63)48-39-30-21-18-27-36-45-60(66)69-57-42-33-24-15-12-9-6-3/h31-33,40-42H,4-30,34-39,43-57H2,1-3H3/b40-31-,41-32-,42-33-
InChIKeyLLTJKESWTCPZGG-IHTYGJSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

244cis: A Piperazine-Based Ionizable Cationic Lipid for Lung-Targeted mRNA Delivery via Lipid Nanoparticles (LNPs)


244cis (CAS 2956402-64-3) is a synthetic, piperazine-containing ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) used in mRNA delivery [1]. Its molecular structure incorporates a piperazine head group linked to three hydrophobic alkyl chains, which confers an experimentally determined pKa of 6.3, facilitating efficient endosomal escape upon cellular uptake . Preclinical studies demonstrate that LNPs formulated with 244cis exhibit preferential accumulation in lung tissue following systemic administration, distinguishing it from other ionizable lipids such as SM-102 .

Why 244cis Cannot Be Directly Substituted by Other Ionizable Lipids (e.g., SM-102, MC3) in Lung-Specific mRNA Applications


The performance of ionizable lipids in LNP formulations is not interchangeable. Subtle differences in head group chemistry, pKa, and lipid tail architecture profoundly influence pharmacokinetic (PK) biodistribution and immunogenicity profiles [1]. 244cis, containing a piperazine core, demonstrates a quantifiable and reproducible lung-tropism after intravenous injection, a property not observed with the structurally distinct benchmark lipid SM-102 (used in vaccines), which instead shows a broader biodistribution . Furthermore, 244cis elicits a significantly lower systemic inflammatory response, as measured by serum MCP-1 (CCL2) levels, compared to SM-102 [2]. Therefore, substituting 244cis with a generic ionizable lipid, even one with a similar pKa, will not replicate this specific lung-targeting and low-immunogenicity profile, directly impacting therapeutic efficacy and safety for pulmonary disease applications.

Quantitative Evidence of 244cis Differentiation: Head-to-Head Performance vs. SM-102 and Other Ionizable Lipids


Reduced Systemic Immunogenicity: Quantified MCP-1 Secretion Compared to SM-102 LNP

244cis LNP demonstrates significantly lower immunogenicity than the benchmark SM-102 LNP, a critical factor for enabling repeated dosing in chronic disease models. At an equivalent mRNA dose (0.1 mg/kg human erythropoietin (hEPO) mRNA), serum MCP-1 (CCL2) levels—a key marker of systemic inflammation—were 66% lower for 244cis LNP compared to SM-102 LNP [1].

Immunogenicity mRNA Delivery LNP Safety MCP-1 CCL2

Specificity of Lung Accumulation: Differential Organ Biodistribution vs. SM-102 LNP

244cis confers a distinct lung-tropic phenotype to LNPs that is not observed with SM-102. Following intravenous administration of LNPs encapsulating an mRNA reporter, 244cis-based LNPs resulted in specific and prominent accumulation in the lungs of mice, whereas SM-102-based LNPs did not show this same organ-specific preference [1]. This qualitative difference in biodistribution has been consistently reproduced across multiple studies and vendor validations .

Biodistribution Lung Targeting mRNA Delivery LNP Organ Tropism

Efficient Transfection of Therapeutically Relevant Lung Cell Populations: Endothelial Cells and Fibroblasts

In a therapeutically relevant model of bleomycin-induced pulmonary fibrosis (PF), repeated systemic administration of 244cis LNP carrying Cre recombinase mRNA led to high-efficiency transfection of key lung cell types. Specifically, it achieved complete transfection of approximately 80% of lung endothelial cells and over 40% of Sca-1-positive fibroblasts, which are central to the pathophysiology of PF [1].

Transfection Efficiency Lung Endothelial Cells Fibroblasts Pulmonary Fibrosis mRNA Therapy

Optimized pKa for Endosomal Escape: A Class-Level Comparison Favoring 244cis

The efficacy of an ionizable lipid is highly dependent on its acid dissociation constant (pKa). 244cis has an experimentally determined pKa of 6.3 . This value is within the optimal range (6.2-6.5) for promoting endosomal escape following cellular uptake, a critical step for cytosolic mRNA delivery [1]. While direct comparative pKa data for SM-102 is not consistently reported in the same experimental context, its pKa is generally cited as approximately 6.75, which is slightly higher than the proposed optimal window [2].

pKa Endosomal Escape Ionizable Lipid LNP Formulation mRNA Delivery

Optimal Research and Industrial Use Cases for 244cis Based on Empirical Evidence


Development of Repeated-Dose mRNA Therapeutics for Chronic Pulmonary Diseases

The primary evidence supports the use of 244cis in developing mRNA-based protein replacement therapies for chronic lung conditions requiring repeated administration. The combination of low immunogenicity (66% lower MCP-1 secretion vs. SM-102) [1] and efficient lung transfection (~80% of endothelial cells) [2] makes 244cis uniquely suitable for this application. Researchers targeting diseases like pulmonary fibrosis, cystic fibrosis, or alpha-1 antitrypsin deficiency should prioritize 244cis to achieve sustained therapeutic protein expression without eliciting a neutralizing immune response.

Targeted Delivery of Gene-Editing Cargos (e.g., Cre mRNA, Cas9 mRNA) to Lung Fibroblasts and Endothelium

The demonstrated ability of 244cis LNP to transfect over 40% of Sca-1+ fibroblasts and a majority of lung endothelial cells in a fibrotic model [1] positions it as a powerful tool for in vivo gene-editing studies focused on the lung. Industrial and academic users seeking to knock out genes, correct mutations, or modulate gene expression specifically within the pulmonary stroma or vasculature will find 244cis to be a superior delivery vehicle compared to non-targeted lipids like SM-102 [2].

Mechanistic Studies of Lung-Specific mRNA Biodistribution and LNP Trafficking

The reproducible lung-tropic phenotype of 244cis-based LNPs [1] provides a valuable experimental system for investigating the mechanisms governing organ-specific LNP biodistribution. Researchers can utilize 244cis to study how subtle variations in lipid chemistry (e.g., piperazine vs. other amine headgroups) influence the protein corona formation, cellular uptake, and subsequent intracellular trafficking pathways that lead to preferential lung accumulation. This knowledge is critical for the rational design of next-generation, tissue-specific delivery systems.

Formulation Benchmarking for Low-Immunogenicity LNP Platforms

Given the quantifiably lower MCP-1 response elicited by 244cis LNP compared to the widely-used SM-102 LNP [1], 244cis serves as an excellent benchmark or positive control in studies aimed at evaluating the immunogenicity of novel ionizable lipids or LNP formulations. Industrial formulation scientists can use 244cis as a reference standard when screening libraries of new lipids to identify candidates that offer an improved safety profile for chronic or repeat-dose applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 244cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.